4-(3,4-Dichlorophenyl)-3-fluoropiperidine
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Overview
Description
4-(3,4-Dichlorophenyl)-3-fluoropiperidine is a chemical compound that belongs to the class of piperidines It is characterized by the presence of a 3,4-dichlorophenyl group and a fluorine atom attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dichlorophenyl)-3-fluoropiperidine typically involves the reaction of 3,4-dichlorophenylamine with a fluorinated piperidine derivative. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . The reaction conditions are generally mild and functional group tolerant, making this method suitable for the synthesis of various substituted piperidines.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dichlorophenyl)-3-fluoropiperidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
4-(3,4-Dichlorophenyl)-3-fluoropiperidine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including as an antitubercular agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3,4-Dichlorophenyl)-3-fluoropiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-(3,4-Dichlorophenyl)-3-fluoropiperidine can be compared with other similar compounds, such as:
3,4-Dichlorophenyl isothiocyanate: Used in protein modification and labeling.
3,4-Dichlorophenylacetic acid: Used in the synthesis of tetra substituted diethylenetriamines.
3,4-Dichlorophenyl isocyanate: Used in the synthesis of substituted urea derivatives.
These compounds share similar structural features but differ in their specific applications and chemical properties, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C11H12Cl2FN |
---|---|
Molecular Weight |
248.12 g/mol |
IUPAC Name |
4-(3,4-dichlorophenyl)-3-fluoropiperidine |
InChI |
InChI=1S/C11H12Cl2FN/c12-9-2-1-7(5-10(9)13)8-3-4-15-6-11(8)14/h1-2,5,8,11,15H,3-4,6H2 |
InChI Key |
IIPQUCWGGYSYPP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC(C1C2=CC(=C(C=C2)Cl)Cl)F |
Origin of Product |
United States |
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